N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
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Overview
Description
N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Pyrrolo Moiety: The pyrrolo moiety can be introduced through a cyclization reaction involving an appropriate precursor.
Attachment of the 3,5-Dichlorophenyl Group: The 3,5-dichlorophenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in various biological processes, leading to therapeutic effects.
Interaction with DNA: The compound may intercalate with DNA, affecting its replication and transcription.
Modulation of Signaling Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features and biological activities.
Quinazoline Derivatives: Various quinazoline derivatives with diverse biological activities, such as anticancer and antimicrobial properties.
Uniqueness
N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a quinazoline core with a pyrrolo moiety and a 3,5-dichlorophenyl group makes it a versatile compound for further research and development.
Properties
Molecular Formula |
C18H13Cl2N3O2 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-11-7-12(20)9-13(8-11)21-17(24)10-3-4-14-15(6-10)22-16-2-1-5-23(16)18(14)25/h3-4,6-9H,1-2,5H2,(H,21,24) |
InChI Key |
RBJPTRAGKWERPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)C(=O)N2C1 |
Origin of Product |
United States |
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